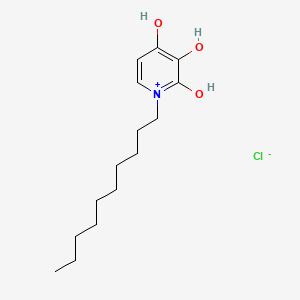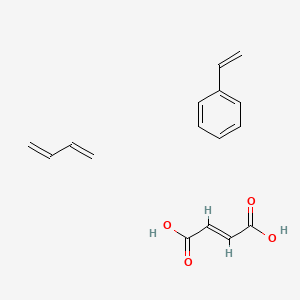
buta-1,3-diene;(E)-but-2-enedioic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “buta-1,3-diene;(E)-but-2-enedioic acid;styrene” is a combination of three distinct organic compounds: buta-1,3-diene, (E)-but-2-enedioic acid, and styrene. Each of these compounds has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Buta-1,3-diene
Industrial production often involves the steam cracking of hydrocarbons, where buta-1,3-diene is obtained as a byproduct .
(E)-but-2-enedioic acid
Industrially, it is produced by the catalytic oxidation of benzene or butane .
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves the catalytic dehydrogenation of ethylbenzene in the presence of steam .
Chemical Reactions Analysis
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including:
Polymerization: Used to produce synthetic rubber.
Diels-Alder reactions: Forms cyclohexene derivatives.
Oxidation: Produces butadiene monoxide.
(E)-but-2-enedioic acid
(E)-but-2-enedioic acid undergoes:
Hydrogenation: Converts to succinic acid.
Esterification: Forms esters used in food and beverage industries.
Styrene
Styrene undergoes:
Polymerization: Produces polystyrene.
Halogenation: Forms halogenated styrenes.
Oxidation: Produces styrene oxide.
Scientific Research Applications
Buta-1,3-diene
Chemistry: Used in the production of synthetic rubber and plastics.
Biology: Studied for its effects on human health due to its presence in urban air.
(E)-but-2-enedioic acid
Medicine: Used as a food additive and in pharmaceuticals.
Industry: Used in the production of resins and as a mordant in dyeing.
Styrene
Chemistry: Precursor to polystyrene and other copolymers.
Industry: Used in the production of plastics, insulation, and automotive parts.
Mechanism of Action
Buta-1,3-diene
Buta-1,3-diene acts as a monomer in polymerization reactions, forming long-chain polymers through the reaction of its double bonds .
(E)-but-2-enedioic acid
(E)-but-2-enedioic acid acts as an intermediate in metabolic pathways, participating in the citric acid cycle .
Styrene
Styrene acts as a monomer in polymerization reactions, forming polystyrene through the reaction of its vinyl group .
Comparison with Similar Compounds
Buta-1,3-diene
Similar Compounds: Isoprene, chloroprene.
Uniqueness: Simplest conjugated diene, widely used in synthetic rubber production.
(E)-but-2-enedioic acid
Similar Compounds: Maleic acid, succinic acid.
Uniqueness: Trans isomer of butenedioic acid, used in food and pharmaceuticals.
Styrene
Similar Compounds: Ethylbenzene, stilbene.
Uniqueness: Precursor to polystyrene, widely used in plastics industry.
Properties
CAS No. |
24938-12-3 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
buta-1,3-diene;(E)-but-2-enedioic acid;styrene |
InChI |
InChI=1S/C8H8.C4H4O4.C4H6/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8;1-3-4-2/h2-7H,1H2;1-2H,(H,5,6)(H,7,8);3-4H,1-2H2/b;2-1+; |
InChI Key |
PUEVFCCOBZIVDO-JITBQSAISA-N |
Isomeric SMILES |
C=CC=C.C=CC1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C=CC=C.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Related CAS |
24938-12-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


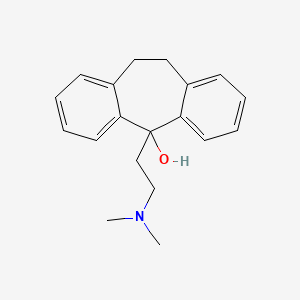
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
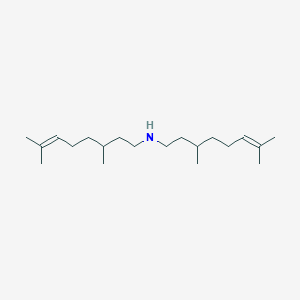
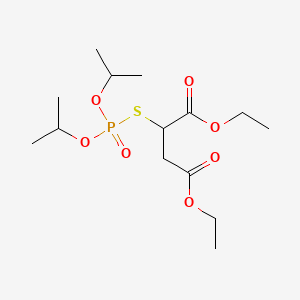
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
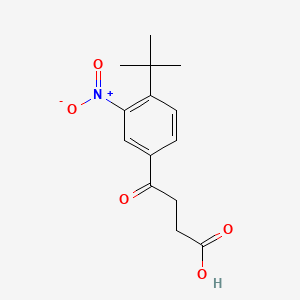


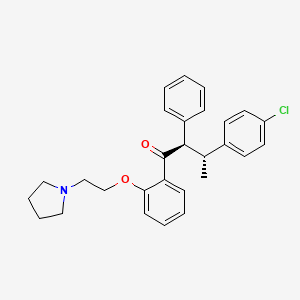
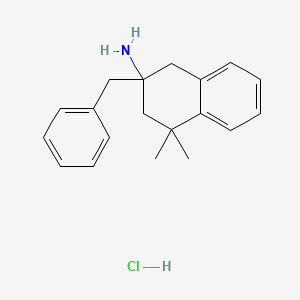
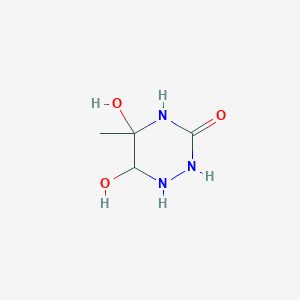
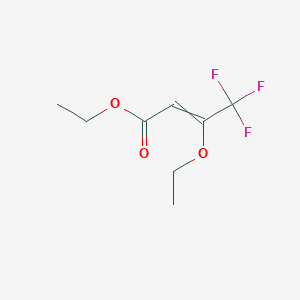
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
